molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Cat. No.: B026382
CAS No.: 106792-29-4
M. Wt: 173.21 g/mol
InChI Key: LDUZILRBWUAJLE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules, particularly histone deacetylase inhibitors, which are used in the treatment of cancer .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has been identified as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound’s inhibitory activity against HDACs suggests that it can interact with these enzymes and potentially other biomolecules in the cell .

Cellular Effects

In cellular models, this compound has been shown to have significant therapeutic efficacy . It has been found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in hepatocellular carcinoma (HCC) models . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs . Molecular docking studies have indicated a unique T-shaped conformation of this compound with the catalytic domain of HDAC1 . This interaction leads to the inhibition of HDAC activity, resulting in increased acetylation of histones and other proteins, and ultimately affecting gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, its effects on HCC cell lines and xenograft models have been observed over a period of 14 days

Dosage Effects in Animal Models

In animal models, this compound has shown significant therapeutic efficacy

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely to be involved in the regulation of gene expression through the modification of histones .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be synthesized through a multicomponent reaction approach. One common method involves the cyclization of aryl ethers of the oximes of piperidones under acidic conditions . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuro[2,3-c]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine: This compound has a similar fused ring system but differs in the position of the furan ring.

    Benzofuro[2,3-c]pyridine: This compound lacks the tetrahydro component, resulting in a fully aromatic system.

    Benzofuro[3,2-c]pyridine: Similar to the previous compound but with a different ring fusion pattern.

The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the tetrahydro component, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZILRBWUAJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552577
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-29-4
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine was prepared by the method described by Jaen, J. and Wise, L. D.; J. Heterocycl. Chem. 1987, 1317-1319. To a reaction mixture containing Mg turnings (0.85, 35.41 mmol), a pinch of iodine in THF (5 mL) under N2 atmosphere was added a mixture of 2-bromoanisole (5.0 g, 26.7 mmol) and 1,2-dibromoethane (1.4 g, 8.8 mmol) in (10 mL) THF. When all the magnesium was consumed, a solution of 1-benzyl-4-piperidone (5.0 g, 28.24 mmol) in THF (10 mL) was added dropwise. Following the addition, the solution was refluxed for 20 minutes, and then stirred at room temperature for 2 h. The reaction mixture cooled to 0° C. and 10% HCl was added dropwise until the pH of the mixture was 1-2. The pH was adjusted to 10 with 2N NaOH and extracted with ether (2×100 mL). The organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (4.5 g, 90%). 1H NMR (200 MHz, CDCl3): δ 2.20 (d, J=17 Hz, 2H), 2.60-3.15 (m, 2H), 3.20-3.50 (m, 4H), 3.90 (s, 3H), 4.20 (d, J=7 Hz, 2H), 6.90-7.05 (m, 2H), 7.20-7.35 (m, 2H), 7.35-7.55 (m, 3H), 7.60-7.80 (m, 2H); m/e=297.
[Compound]
Name
Mg
Quantity
35.41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
5 mL
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solvent
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Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Reaction Step Five
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Synthesis routes and methods II

Procedure details

A mixture of methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate (0.150 g, 0.6493 mmol) and concentrated HCl (10 ml) was refluxed for 18 h. The reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (100 mL), and extracted with ethyl acetate (2×50 mL), the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (0.1 g, 46%). 1H NMR (200 MHz, CDCl3): δ 3.15 (m, 4H), 4.40 (m, 2H), 7.35 (m, 2H), 7.51 (m, 2H). MS: 160 (M+).
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

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